molecular formula C11H16FN B1582572 Benzenemethanamine, N-butyl-3-fluoro- CAS No. 60509-34-4

Benzenemethanamine, N-butyl-3-fluoro-

Cat. No.: B1582572
CAS No.: 60509-34-4
M. Wt: 181.25 g/mol
InChI Key: CDZXTUXULNFHSG-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-3-fluoro- is a chemical compound with the molecular formula C₁₀H₁₄FNO. It is a derivative of benzylamine where a fluorine atom is substituted at the meta position of the benzene ring and a butyl group is attached to the nitrogen atom of the amine group. This compound is known for its unique chemical properties and applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Benzenemethanamine, N-butyl-3-fluoro- typically begins with 3-fluorobenzylamine and butylamine.

  • Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized through a multi-step process involving the nitration of benzene to produce nitrobenzene, followed by reduction to aniline, and subsequent reactions to introduce the fluorine and butyl groups.

Types of Reactions:

  • Oxidation: Benzenemethanamine, N-butyl-3-fluoro- can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like nitric acid (HNO₃) and halogens (Cl₂, Br₂) are employed.

Major Products Formed:

  • Oxidation: Benzenemethanamine, N-butyl-3-fluoro- can be oxidized to form benzenemethanamine, N-butyl-3-fluoro-oxide.

  • Reduction: Reduction can yield this compoundhydride.

  • Substitution: Substitution reactions can produce nitrobenzene derivatives and halogenated compounds.

Scientific Research Applications

Benzenemethanamine, N-butyl-3-fluoro- has various applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenemethanamine, N-butyl-3-fluoro- exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: It may influence metabolic pathways, signaling cascades, or gene expression.

Comparison with Similar Compounds

Benzenemethanamine, N-butyl-3-fluoro- is compared with similar compounds to highlight its uniqueness:

  • Benzylamine: Similar structure but lacks the fluorine atom.

  • N-ethyl-3-fluorobenzylamine: Similar but with an ethyl group instead of butyl.

  • 3-fluorobenzylamine: Lacks the butyl group on the nitrogen atom.

These compounds differ in their chemical properties and applications, making Benzenemethanamine, N-butyl-3-fluoro- unique in its utility and functionality.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZXTUXULNFHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209250
Record name Benzenemethanamine, N-butyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-34-4
Record name N-Butyl-3-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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